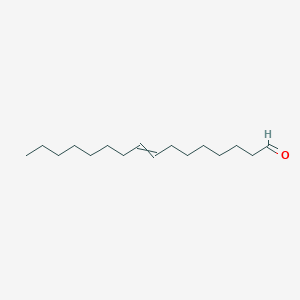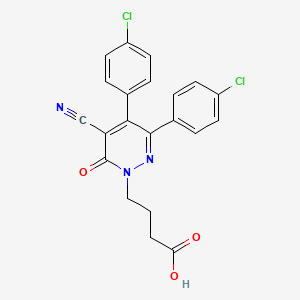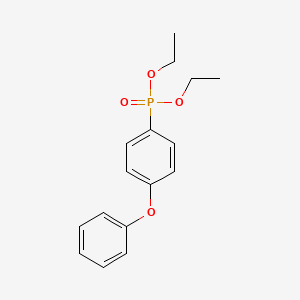![molecular formula C7H6O2 B14445839 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde CAS No. 77023-20-2](/img/structure/B14445839.png)
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[410]hepta-2,4-diene-1-carbaldehyde is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . This process is scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: It can be reduced using specific reagents to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group, to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxorhenium catalysts for deoxygenative aromatization , triphenyl phosphite as an oxygen acceptor , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include:
7-Oxabicyclo[4.1.0]heptan-2-one: Formed during oxidation reactions.
Substituted derivatives: Formed through substitution reactions at the aldehyde group.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde exerts its effects involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to ring-opening reactions. These interactions can affect various molecular pathways, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene oxide: Another bicyclic compound with similar reactivity.
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but differs in its chemical properties and reactivity.
7-Oxabicyclo[4.1.0]heptan-2-one: A product formed from the oxidation of the target compound.
Uniqueness
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde is unique due to its specific structure, which includes both an oxirane and a cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
77023-20-2 |
|---|---|
Fórmula molecular |
C7H6O2 |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
7-oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H6O2/c8-5-7-4-2-1-3-6(7)9-7/h1-6H |
Clave InChI |
GWCJDSTYGLSKOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(O2)(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)

![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)




![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)

![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

